3,4-Dichloro-5-propoxypyridazine
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Overview
Description
3,4-Dichloro-5-propoxypyridazine is a heterocyclic compound with the molecular formula C7H8Cl2N2O It belongs to the class of pyridazines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-propoxypyridazine typically involves the chlorination of a pyridazine derivative. One common method includes the reaction of 3,4-dihydroxy pyridazine with phosphorus oxychloride in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 50°C, for several hours until completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-propoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a 3,4-diamino-5-propoxypyridazine derivative.
Scientific Research Applications
3,4-Dichloro-5-propoxypyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: It is also explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-propoxypyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer . The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
3,5-Dichloropyridazine: Another chlorinated pyridazine with similar chemical properties but different substitution patterns.
Pyridazine Derivatives: Compounds like pyridazinone and pyrimidopyridazine share the pyridazine core but have different functional groups and biological activities.
Uniqueness: 3,4-Dichloro-5-propoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
1346697-98-0 |
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Molecular Formula |
C7H8Cl2N2O |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
3,4-dichloro-5-propoxypyridazine |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-3-12-5-4-10-11-7(9)6(5)8/h4H,2-3H2,1H3 |
InChI Key |
KRPHCCBQUAUAJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
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